Atropine O-(hydrogen sulphate)
Overview
Description
Synthesis Analysis
Atropine is synthesized in a flow system that features an unusual hydroxymethylation and separation of several byproducts with high structural similarity to atropine . The synthesis involves a combination of careful pH control in three sequential liquid–liquid extractions and a functionalized resin .Molecular Structure Analysis
The crystal structure of atropine sulfate monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques . The most stable geometry of atropine was determined using density functional theory (DFT) computations with the B3LYP/SVP functional theory basis set .Physical and Chemical Properties Analysis
The quantum geometric properties and chemical reactivity of atropine were investigated using density functional theory (DFT) computations with the B3LYP/SVP functional theory basis set . A variety of energetic molecular parameters were calculated, such as the optimized energy, atomic charges, dipole moment, frontier molecular orbital energies, HOMO–LUMO energy gap, molecular electrostatic potential, chemical reactivity descriptors, and molecular polarizability .Scientific Research Applications
Ophthalmology and Vision Research
- Atropine sulphate is used in the treatment of strabismic amblyopia. It has been shown to have few minor side effects and does not significantly affect pupil size, light reflex, and accommodation in the treated eye (North & Kelly, 1991).
Orthodontics
- In orthodontics, atropine sulphate has been investigated for its effect on improving orthodontic bond survival, although no significant impact was observed in a clinical trial (Ponduri et al., 2007).
Toxicology and Emergency Medicine
- Atropine sulphate plays a critical role in the treatment of organophosphate poisoning. It has been used successfully to counteract muscarinic effects of such poisoning (Balali-Mood & Shariat, 1998).
- The development of atropine sulphate nasal drops and their pharmacokinetic and safety evaluation in healthy human volunteers have shown potential as an effective treatment for organophosphorous poisoning (Rajpal et al., 2009).
Homeopathy and Pharmacology
- Atropine sulphate has been studied in homeopathic dilutions for its effects on acetylcholine-induced contraction of isolated rat ileum. However, no significant effects were observed in the study (Siegling-Vlitakis et al., 2009).
Myopia Control
- A consensus statement suggests the use of dilute atropine in the control of myopia progression in children, indicating its safety and efficacy (Kesarwani, 2019).
Corrosion Inhibition
- Atropine sulphate serves as a corrosion inhibitor for mild steel in sulphuric acid medium, acting as a mixed type inhibitor and enhancing the corrosion resistance (Raja & Sethuraman, 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-sulfooxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6S/c1-18-13-7-8-14(18)10-15(9-13)24-17(19)16(11-23-25(20,21)22)12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLBHJMTVBLXLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(COS(=O)(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966634 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenyl-3-(sulfooxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5226-98-2 | |
Record name | Atropine O-(hydrogen sulphate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005226982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenyl-3-(sulfooxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atropine O-(hydrogen sulphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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